2-Methoxy-5-(piperidin-4-yl)pyridine
Overview
Description
2-Methoxy-5-(piperidin-4-yl)pyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a methoxy group at the 2-position and a piperidin-4-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(piperidin-4-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and 4-piperidone.
Formation of Intermediate: The 4-piperidone is first converted to 4-piperidinone, which is then reacted with 2-methoxypyridine under specific conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-5-(piperidin-4-yl)pyridine.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group under basic conditions.
Major Products
Oxidation: 2-Hydroxy-5-(piperidin-4-yl)pyridine
Reduction: 2-Methoxy-5-(piperidin-4-yl)piperidine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methoxy-5-(piperidin-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and can be used in the development of new drugs.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased stability or enhanced conductivity.
Chemical Biology: It is used in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the piperidin-4-yl group, making it less versatile in medicinal applications.
5-(Piperidin-4-yl)pyridine: Lacks the methoxy group, which can affect its reactivity and binding properties.
2-Hydroxy-5-(piperidin-4-yl)pyridine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness
2-Methoxy-5-(piperidin-4-yl)pyridine is unique due to the presence of both the methoxy and piperidin-4-yl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methoxy-5-piperidin-4-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-14-11-3-2-10(8-13-11)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNQLHHAVFULOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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